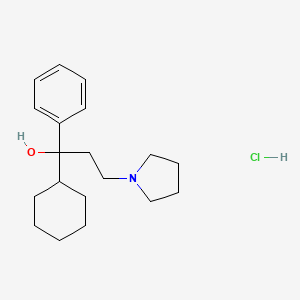
盐酸苯乙酰胆碱
描述
Procyclidine hydrochloride is an anticholinergic drug primarily used to treat drug-induced parkinsonism, akathisia, and acute dystonia. It is also employed in the management of Parkinson’s disease and idiopathic or secondary dystonia . The compound works by reducing the effects of acetylcholine, a neurotransmitter that can become unbalanced due to disease or medication .
科学研究应用
Procyclidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for method development and validation.
Biology: Procyclidine is studied for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: The compound is extensively researched for its therapeutic effects in treating Parkinson’s disease and drug-induced movement disorders. .
作用机制
Target of Action
Procyclidine hydrochloride primarily targets the Muscarinic acetylcholine receptors M1, M2, and M3 . These receptors play a crucial role in the nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion .
Mode of Action
Procyclidine hydrochloride acts as an antagonist to the muscarinic acetylcholine receptors . It is thought to exert its therapeutic effects by blocking central cholinergic receptors , thereby balancing cholinergic and dopaminergic activity in the basal ganglia . This balance is crucial in controlling the speed, precision, and smoothness of voluntary muscle movement .
Biochemical Pathways
It is known that the drug’s antispasmodic effects are related to the blockage of central cholinergic receptors . By blocking these receptors, procyclidine hydrochloride can influence the activity of neurotransmitters in the brain, particularly acetylcholine and dopamine, which play key roles in motor function and the manifestation of Parkinson’s disease symptoms .
Pharmacokinetics
After oral dosing, the mean peak plasma concentration of procyclidine hydrochloride is 116 ng/ml, and its mean bioavailability is 75% . The drug has a half-life of approximately 12 hours , indicating that it remains in the body for a significant period of time. This allows for sustained therapeutic effects with regular dosing .
Result of Action
Procyclidine hydrochloride exerts an antispasmodic effect on smooth muscle, which can lead to a reduction in salivation and potentially produce mydriasis (dilation of the pupils) . It is used to treat symptomatic Parkinsonism and extrapyramidal dysfunction caused by antipsychotic agents . Many of its effects are due to its pharmacologic similarities with atropine .
生化分析
Biochemical Properties
Procyclidine hydrochloride acts by blocking central cholinergic receptors, thus balancing cholinergic and dopaminergic activity in the basal ganglia . It interacts with Muscarinic acetylcholine receptors M1, M2, and M3 . The nature of these interactions is antagonistic .
Cellular Effects
Procyclidine hydrochloride has an atropine-like action on parasympathetic-innervated peripheral structures including smooth muscle . Its antispasmodic effects are thought to be related to the blockage of central cholinergic receptors M1, M2, and M4 . It influences cell function by exerting an antispasmodic effect on smooth muscle, and may produce mydriasis and reduction in salivation .
Molecular Mechanism
It is thought that Procyclidine hydrochloride acts by blocking central cholinergic receptors, thus balancing cholinergic and dopaminergic activity in the basal ganglia . Many of its effects are due to its pharmacologic similarities with atropine .
Temporal Effects in Laboratory Settings
It is known that significant autonomic effects occur within 0.5 hours of intravenous administration and at about 1-2 hours after oral dosing . Significant effects on pupil diameter, visual near point, salivary secretion, and heart rate occur after intravenous treatment, and similar but less marked effects occur after oral dosing .
Dosage Effects in Animal Models
Animal models are vital tools in preclinical research, allowing scientists to predict outcomes and understand complex biological processes .
Metabolic Pathways
The major metabolic pathway of Procyclidine hydrochloride is hydroxylation of the alicyclic group
Transport and Distribution
It is known that Procyclidine hydrochloride is a muscarinic antagonist that crosses the blood-brain barrier .
Subcellular Localization
It is known that Procyclidine hydrochloride has an atropine-like action on parasympathetic-innervated peripheral structures .
准备方法
Synthetic Routes and Reaction Conditions: Procyclidine hydrochloride is synthesized through a multi-step process. The synthesis begins with the preparation of 3-(1-pyrrolidino)propiophenone. This ketone is then reacted with phenylmagnesium bromide, followed by catalytic hydrogenation of the resulting carbinol. The hydrogenation can be controlled to reduce only one aromatic ring .
Industrial Production Methods: Industrial production of procyclidine hydrochloride involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards. The hydrochloride salt form is preferred for its stability and solubility .
化学反应分析
Types of Reactions: Procyclidine hydrochloride undergoes various chemical reactions, including:
Oxidation: Procyclidine can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced, particularly during its synthesis, where catalytic hydrogenation is employed.
Substitution: Procyclidine can undergo substitution reactions, especially involving its aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation typically uses hydrogen gas and a metal catalyst such as palladium or platinum.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
相似化合物的比较
- Benzatropine
- Biperiden
- Cycrimine
Comparison: Procyclidine hydrochloride is unique in its specific receptor affinity and pharmacokinetic profile. While similar compounds like benzatropine and biperiden also act as anticholinergic agents, procyclidine is particularly effective in treating drug-induced parkinsonism and has a distinct side effect profile . Its ability to cross the blood-brain barrier and its relatively long half-life make it a valuable option in clinical settings .
属性
IUPAC Name |
1-cyclohexyl-1-phenyl-3-pyrrolidin-1-ylpropan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO.ClH/c21-19(17-9-3-1-4-10-17,18-11-5-2-6-12-18)13-16-20-14-7-8-15-20;/h1,3-4,9-10,18,21H,2,5-8,11-16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSPFXJSEHCTTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CCN2CCCC2)(C3=CC=CC=C3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045357 | |
| Record name | Procyclidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1508-76-5 | |
| Record name | Procyclidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1508-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Procyclidine hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001508765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Procyclidine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757293 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Procyclidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Procyclidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.674 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROCYCLIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQC932Z7YW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Procyclidine hydrochloride exert its anticholinergic effects?
A1: Procyclidine hydrochloride competitively binds to striatal cholinergic receptors, diminishing acetylcholine activity. [] This, in turn, reduces the frequency and severity of akinesia, rigidity, and tremor associated with uncontrollable body movements. [] It may also block dopamine re-uptake by nerve terminals, thereby increasing dopamine activity. []
Q2: How does Procyclidine hydrochloride impact epileptic activity in the brain?
A2: Research suggests that Procyclidine hydrochloride, similar to other anticholinergics like hyoscine and methixene, may partially release certain cerebral cortical activities from the influence of the reticular formation. [] This is attributed to the drug's depressant effects on the reticular formation. []
Q3: What is the molecular structure of Procyclidine hydrochloride?
A3: Procyclidine hydrochloride (α-cyclohexyl-α-phenyl-1-pyrrolidinepropanol hydrochloride) has its structure elucidated through X-ray crystallography. [, ] It shares common stereochemical features with other anticonvulsants like diphenylhydantoin and diazepam. [, ]
Q4: What is the molecular formula and weight of Procyclidine hydrochloride?
A4: While the provided abstracts do not explicitly state the molecular formula and weight, this information can be easily obtained from chemical databases like PubChem or ChemSpider.
Q5: What analytical techniques are commonly used to quantify Procyclidine hydrochloride?
A5: Several methods have been employed for Procyclidine hydrochloride quantification:
- RP-HPLC: A validated method using a chiral AGP column with a sodium acetate buffer and acetonitrile mobile phase allows for precise estimation in pharmaceutical dosage forms. []
- Derivative Spectrometry: This technique minimizes interference from excipients and offers sufficient sensitivity for quantitative analysis in formulated products. []
- Ion-Responsive Electrodes: Plastic electrodes coated with PVC films containing specific plasticizers respond to Procyclidine hydrochloride and enable its assay in tablets. []
- LC-MS/MS: A rapid and sensitive method using liquid-liquid extraction and a C18 column with methanol and formic acid mobile phase enables Procyclidine hydrochloride quantification in human plasma. []
Q6: What are the key considerations for ensuring the accuracy of Procyclidine hydrochloride assays?
A6: Spectral slit width significantly impacts the UV absorption of Procyclidine hydrochloride. Narrow slits are crucial during spectrophotometric determination to avoid falsely low extinction coefficient values. []
Q7: What is the duration of action of Procyclidine hydrochloride?
A8: A study investigating the prophylactic use of Procyclidine hydrochloride against extrapyramidal side effects (EPS) observed that symptoms recurred four to five hours after an intramuscular dose of 10 mg. [, ] This suggests a relatively short duration of action for this route of administration.
Q8: What are the primary clinical uses of Procyclidine hydrochloride?
A8: Procyclidine hydrochloride is primarily prescribed for:
- Parkinsonism: It alleviates symptoms like akinesia, rigidity, and tremor, either as a standalone treatment or alongside other medications. [, , ]
- Drug-Induced Extrapyramidal Symptoms (EPS): It effectively manages EPS arising from antipsychotic medications. [, , ]
Q9: How does Procyclidine hydrochloride compare to other antiparkinsonian drugs in terms of efficacy?
A10: A double-blind study compared Procyclidine hydrochloride to Levodopa and a placebo in treating Parkinson's disease. [] While the abstract does not provide definitive conclusions, it highlights the increasing preference for Levodopa as the treatment of choice for Parkinsonism. [] Another study found Procyclidine hydrochloride effective in preventing air sickness. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenol](/img/structure/B1679078.png)
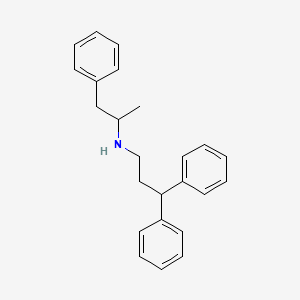


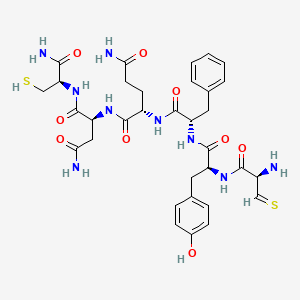
![19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxylic acid](/img/structure/B1679084.png)

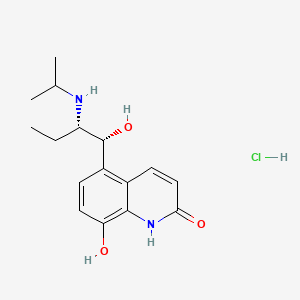
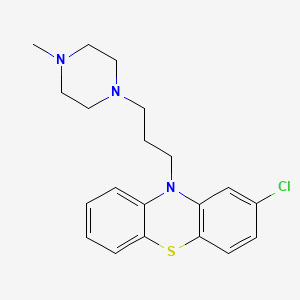
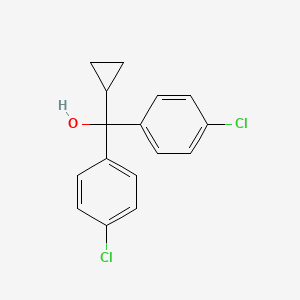
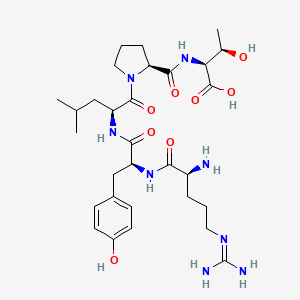
![2-amino-6-[(4-nitro-N-prop-2-ynylanilino)methyl]-1H-quinazolin-4-one](/img/structure/B1679093.png)
